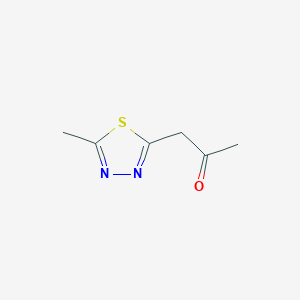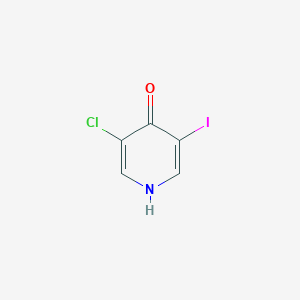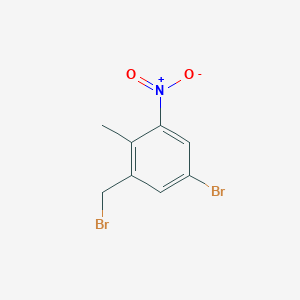amine CAS No. 1860401-22-4](/img/structure/B6601780.png)
[(3-cyclopropyl-2-fluorophenyl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3-cyclopropyl-2-fluorophenyl)amine, or 3-CPF, is a compound of interest in the scientific research community for its potential applications in laboratory experiments. 3-CPF is an organic compound belonging to the class of amines, and has a molecular formula of C10H13FN. It is a colorless liquid with a boiling point of approximately 140°C and a melting point of approximately -45°C. Its structure is composed of two aromatic rings, one of which contains a fluorine atom, connected to a cyclopropyl group, which is further connected to an amine group. It is an important research compound due to its unique properties and its potential to be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
3-CPF has a variety of potential applications in scientific research. It has been used as a model compound for studying the properties of cyclopropyl amines, and has been used in the synthesis of other compounds, such as 3-CPF-based quaternary ammonium salts. It has also been used in the synthesis of polymers, and as a reagent in the preparation of cyclopropyl amines. In addition, 3-CPF has been studied for its potential applications in drug discovery, as it has been shown to interact with certain enzymes and receptors involved in the regulation of cellular processes.
Mecanismo De Acción
The exact mechanism of action of 3-CPF is not yet fully understood. However, it is believed that the cyclopropyl group of the compound interacts with certain enzymes and receptors, and this interaction is thought to be responsible for its potential applications in drug discovery. In addition, the fluorine atom of the compound is thought to be responsible for its unique properties, such as its solubility in organic solvents and its stability in aqueous solutions.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 3-CPF are not yet known. However, it is believed that 3-CPF may have potential applications in drug discovery due to its ability to interact with certain enzymes and receptors involved in the regulation of cellular processes. In addition, 3-CPF has been studied for its potential effects on the human body, as it has been shown to interact with certain enzymes and receptors involved in the regulation of metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-CPF in laboratory experiments include its stability in aqueous solutions, its solubility in organic solvents, and its ability to interact with certain enzymes and receptors involved in the regulation of cellular processes. The limitations of using 3-CPF in laboratory experiments include its potential toxicity, its potential to interact with other compounds, and its potential to cause adverse effects on the human body.
Direcciones Futuras
In order to fully understand the potential applications of 3-CPF, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to better understand the potential toxicity of 3-CPF and its potential interactions with other compounds. Additionally, further research is needed to explore the potential applications of 3-CPF in drug discovery and its potential effects on the human body. Finally, further research is needed to explore the potential applications of 3-CPF in the synthesis of other compounds and its potential use in the synthesis of polymers.
Métodos De Síntesis
3-CPF can be synthesized in the laboratory by a variety of methods. The most common method is via the reaction of 3-cyclopropyl-2-fluorobenzaldehyde and dimethylamine in the presence of a catalyst, such as pyridine. This reaction produces 3-CPF as a byproduct, along with other compounds. Other methods include the reaction of 3-cyclopropyl-2-fluorobenzaldehyde and trimethylamine, or the reaction of 3-cyclopropyl-2-fluorobenzaldehyde and dimethylamine in the presence of a catalyst, such as pyridine.
Propiedades
IUPAC Name |
1-(3-cyclopropyl-2-fluorophenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-13-7-9-3-2-4-10(11(9)12)8-5-6-8/h2-4,8,13H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFAAUZQBCNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)C2CC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)
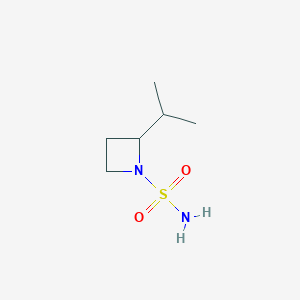

![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
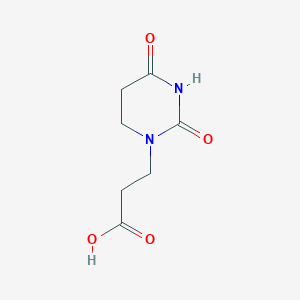
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
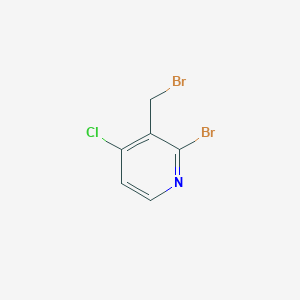
![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)

